molecular formula C12H9F3N2O2 B12357596 Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate

Katalognummer: B12357596
Molekulargewicht: 270.21 g/mol
InChI-Schlüssel: JISHJNKMEZITCN-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate is an organic compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, a trifluorophenyl group, and an amino group attached to a prop-2-enoate moiety. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

The synthesis of Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,3,4-trifluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Analyse Chemischer Reaktionen

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluorophenyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H9F3N2O2

Molekulargewicht

270.21 g/mol

IUPAC-Name

ethyl (E)-2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3/b7-6+

InChI-Schlüssel

JISHJNKMEZITCN-VOTSOKGWSA-N

Isomerische SMILES

CCOC(=O)/C(=C/NC1=C(C(=C(C=C1)F)F)F)/C#N

Kanonische SMILES

CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.